Lithium oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
553-91-3 |
|---|---|
Molecular Formula |
C2H2LiO4 |
Molecular Weight |
97.0 g/mol |
IUPAC Name |
dilithium;oxalate |
InChI |
InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI Key |
GBPZIFLFRULNBM-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C(=O)(C(=O)[O-])[O-] |
Canonical SMILES |
[Li].C(=O)(C(=O)O)O |
Other CAS No. |
553-91-3 30903-87-8 |
Pictograms |
Irritant |
Related CAS |
30903-87-8 |
Synonyms |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origin of Product |
United States |
Contextualization Within Inorganic and Materials Chemistry Research
Lithium oxalate (B1200264) serves as a notable example of a metal-organic compound, positioned at the intersection of inorganic and materials chemistry. Its structure, bonding, and reactivity are of fundamental interest in inorganic chemistry, while its applications, particularly in the field of energy storage, place it firmly within the scope of materials science. The compound consists of lithium cations (Li⁺) and oxalate anions (C₂O₄²⁻), forming a crystalline solid. wikipedia.org
In materials chemistry, lithium-containing compounds are paramount due to their application in lithium-ion batteries. Lithium oxalate is explored as a precursor for synthesizing electrode materials and as an additive to enhance battery performance. fishersci.canih.gov Its thermal decomposition behavior, which yields lithium carbonate (Li₂CO₃) and carbon monoxide (CO), is a key reaction studied for various material synthesis processes. rsc.org The study of such compounds contributes to the broader understanding of solid-state chemistry and the development of new materials with tailored properties.
Historical Perspectives on Lithium Oxalate Studies
The scientific investigation of lithium and its compounds has a rich history dating back to the 19th century, with the discovery of the element in 1817. mdpi.comnih.gov While early research on lithium compounds was broad, specific detailed studies on lithium oxalate's structure and properties emerged in the mid-20th century. A significant milestone in the understanding of lithium oxalate (B1200264) was the detailed determination of its crystal structure by Beagley and Small in 1964. iucr.org Their work revealed that this compound crystallizes in the monoclinic system, providing precise cell parameters and atomic arrangements. wikipedia.orgiucr.org
Early studies also focused on the fundamental chemical and physical properties of the compound, such as its solubility and thermal decomposition. Research on the thermal decomposition of oxalates, including this compound, provided insights into the kinetics and mechanisms of solid-state reactions. rsc.org These foundational studies laid the groundwork for later investigations into its more complex applications. The use of lithium in various medical and chemical contexts throughout history has spurred a continued interest in the fundamental properties of its simple salts like this compound. nih.gov
Current Research Landscape and Significance of Lithium Oxalate
Overview of Chemical Synthesis Routes for this compound
Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of product purity, particle characteristics, and scalability. The most common approaches include co-precipitation, solution growth, and hydrothermal/solvothermal techniques.
Co-precipitation Techniques and Optimization
Co-precipitation is a widely employed method for the synthesis of high-purity this compound. This technique generally involves the reaction of a soluble lithium salt with oxalic acid or a soluble oxalate salt in a solution, leading to the precipitation of this compound due to its lower solubility under the reaction conditions. The direct neutralization of lithium hydroxide (B78521) with oxalic acid is a common and straightforward co-precipitation route. mdpi.com
The reaction is as follows:
2LiOH + H₂C₂O₄ → Li₂C₂O₄ + 2H₂O
Optimization of the co-precipitation process is crucial for controlling the purity and crystal characteristics of the final product. Key parameters that are often controlled include reaction temperature, pH, reactant addition rate, and cooling rate. A "homogeneous synthesis" method has been described where solutions of lithium hydroxide and oxalic acid are added simultaneously to a reaction vessel, allowing for better control over the precipitation process. colorado.edu The pH of the reaction is typically adjusted to a neutral range of 7.0-7.5 to ensure complete precipitation and high purity. colorado.edu The temperature is often maintained between 50°C and 80°C during the reaction. colorado.edu Subsequent controlled cooling at a rate of 5-15°C per hour is employed to promote the growth of larger, more stable crystals. colorado.edu
| Parameter | Value/Range | Purpose |
|---|---|---|
| Reactants | Lithium Hydroxide Monohydrate, Oxalic Acid | Primary components for synthesis |
| Reaction Temperature | 50-80°C | To control reaction kinetics and solubility |
| pH | 7.0-7.5 | To ensure complete precipitation and high purity |
| Stirring | Continuous | To ensure homogeneity and uniform reaction |
| Cooling Rate | 5-15°C/hour | To control crystal size and stability |
| Drying Temperature | 100-200°C | To remove moisture from the final product |
Solution Growth Methods: Slow Evaporation Technique
Solution growth methods are primarily utilized for producing large, high-quality single crystals, which are essential for fundamental studies of the material's properties. The slow evaporation technique is a common and simple method for growing crystals from a solution. mit.edu This method involves preparing a saturated or nearly saturated solution of the compound in a suitable solvent at a constant temperature. The solvent is then allowed to evaporate slowly over a period of several days, leading to a gradual increase in the solute concentration and subsequent crystal formation. mit.edu
For this compound, a suitable solvent would be one in which it has moderate solubility and where the solubility changes with temperature are not drastic if slow cooling is also employed. Water is a potential solvent, given that this compound is soluble in it. The process would involve dissolving this compound in water at a slightly elevated temperature to ensure saturation, followed by filtration to remove any insoluble impurities. The clear solution would then be left in a controlled environment where the solvent can evaporate slowly, leading to the formation of single crystals. To obtain high-quality crystals, it is important to minimize disturbances and vibrations that could lead to the formation of multiple small crystals instead of a single large one. mit.edu While this technique is well-established for many compounds, detailed studies focusing specifically on the optimization of slow evaporation for large single crystal growth of pure this compound are not extensively documented in publicly available literature. However, the principles of slow evaporation are broadly applicable. mit.edu
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs organic solvents. These methods are known for producing well-defined, crystalline particles with controlled morphology and size.
While extensive research on the hydrothermal and solvothermal synthesis of pure this compound is limited, these methods have been successfully applied to produce various metal oxalates and other lithium-based materials. bohrium.comresearchgate.net In a typical hydrothermal or solvothermal process for synthesizing oxalates, a lithium precursor and an oxalate source would be dissolved in the chosen solvent and placed in a sealed autoclave. The autoclave is then heated to a specific temperature, creating a high-pressure environment that facilitates the dissolution of reactants and the subsequent crystallization of the product.
For instance, a solvothermal process has been used to prepare nickel-cobalt (B8461503) oxalate precursors, where metal acetates were dissolved in a water-ethanol mixture. mdpi.com A similar approach could theoretically be adapted for this compound synthesis by using a lithium salt and oxalic acid in a suitable solvent system under controlled temperature and pressure. The choice of solvent, temperature, reaction time, and reactant concentrations are critical parameters that would need to be optimized to control the phase purity, crystallinity, and morphology of the resulting this compound particles. These methods offer the potential for producing nanocrystalline this compound with unique properties, an area that warrants further investigation. rsc.org
Factors Influencing Crystal Morphology and Microstructure during Synthesis
The morphology and microstructure of this compound crystals are significantly influenced by the synthesis conditions. Controlling these factors is essential for tailoring the material's properties for specific applications. The key parameters that affect crystal characteristics include:
pH: The pH of the reaction medium plays a crucial role in the precipitation of metal oxalates. For this compound synthesized via the neutralization of lithium hydroxide and oxalic acid, a neutral pH of 7.0-7.5 is often targeted to achieve high purity and complete precipitation. colorado.edu Deviations from this range could affect the solubility of this compound and potentially lead to the co-precipitation of impurities. In studies of other metal oxalates, pH has been shown to have a profound impact on crystal morphology. binghamton.edu
Temperature: The reaction and crystallization temperatures influence both the nucleation and growth rates of crystals. In the co-precipitation of this compound, reaction temperatures are typically maintained between 50°C and 80°C. colorado.edu The subsequent cooling rate is also a critical factor; a slow cooling rate of 5-15°C per hour is used to promote the growth of larger and more stable crystals. colorado.edu In general, higher temperatures can increase solubility and may lead to the formation of larger, more well-defined crystals, provided that the cooling process is carefully controlled. researchgate.net
Supersaturation: Supersaturation is the driving force for both nucleation and crystal growth. mit.edu The level of supersaturation can be controlled by adjusting reactant concentrations, temperature, and the rate of reactant addition. High levels of supersaturation tend to favor rapid nucleation, resulting in a large number of small crystals. researchgate.net Conversely, maintaining a low level of supersaturation promotes crystal growth over nucleation, leading to larger particles. In the synthesis of high-purity this compound, a "homogeneous synthesis" approach with simultaneous addition of reactants helps to control local supersaturation and achieve more uniform crystal growth. colorado.edu
Stirring: Agitation of the reaction mixture is important for maintaining homogeneity and ensuring uniform heat and mass transfer. The stirring speed can influence the particle size distribution of the final product. In studies on the crystallization of other lithium salts like lithium carbonate, it has been observed that higher stirring speeds can lead to smaller crystal sizes due to increased secondary nucleation and reduced agglomeration. aalto.fi
Recrystallization Strategies for Modulating this compound Particle Characteristics
Recrystallization is a common purification technique that can also be employed to modify the particle size and morphology of a crystalline material. This process involves dissolving the material in a suitable solvent at an elevated temperature and then allowing it to crystallize again under controlled conditions.
For this compound, recrystallization has been used to reduce its particle size. One reported method involves dissolving commercial this compound in deionized water and then adding this aqueous solution dropwise to ethanol (B145695). sci-hub.box Since this compound is highly soluble in water but practically insoluble in ethanol, this solvent/antisolvent approach induces rapid precipitation, resulting in smaller particles. In one study, this method was used to reduce the particle size to less than 10 micrometers. sci-hub.box
The key steps and parameters in this recrystallization process are summarized below:
| Step | Procedure | Purpose |
|---|---|---|
| Dissolution | Dissolve commercial this compound in deionized water. | To create a saturated or near-saturated solution. |
| Precipitation | Add the aqueous solution dropwise to ethanol with agitation. | To induce rapid precipitation of fine particles. |
| Filtration and Washing | Filter the precipitate and wash with ethanol. | To separate the recrystallized product and remove residual soluble impurities. |
| Drying | Dry the obtained material at an elevated temperature (e.g., 200°C). | To remove the solvents and obtain the final product. |
The choice of solvent and antisolvent, their volume ratios, the rate of addition, and the temperature are all critical parameters that can be adjusted to control the final particle size and distribution. This strategy provides an effective means of tailoring the physical characteristics of this compound for applications where fine particles are required.
Thermal Decomposition Studies of Lithium Oxalate
Reaction Kinetics and Mechanisms of Thermal Decomposition
The study of reaction kinetics and mechanisms provides insight into the rate and pathway of the decomposition process.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for studying the thermal decomposition of lithium oxalate (B1200264). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events.
TGA studies show that lithium oxalate is stable up to several hundred degrees Celsius. The primary decomposition event occurs in the temperature range of approximately 410°C to 500°C. wikipedia.orgmdpi.com During this stage, this compound decomposes into solid lithium carbonate (Li₂CO₃) and gaseous carbon monoxide (CO). wikipedia.org This corresponds to a significant mass loss observed in the TGA curve. Some studies note this decomposition occurs at approximately 550°C. researchgate.net A subsequent decomposition step can be observed at much higher temperatures, typically above 700°C, which corresponds to the decomposition of the newly formed lithium carbonate into lithium oxide (Li₂O). researchgate.net The initial decomposition of this compound to lithium carbonate is characterized by a broad endothermic peak in DTA curves, indicating that the reaction absorbs heat.
Kinetic analysis of the thermal decomposition of this compound allows for the determination of key parameters that govern the reaction rate. The activation energy (Ea), which represents the minimum energy required to initiate the reaction, is a critical parameter.
For the decomposition of this compound to lithium carbonate, the Arrhenius activation energy has been determined over the complete range of the reaction. rsc.org The value provides a quantitative measure of the temperature sensitivity of the decomposition rate.
| Kinetic Parameter | Value |
|---|---|
| Arrhenius Activation Energy (Ea) | 223 ± 13 kJ mol⁻¹ (53 ± 3 kcal mol⁻¹) rsc.org |
The mechanism of solid-state decomposition reactions can be complex. For this compound, the reaction kinetics have been found to follow distinct models at different stages of the conversion process. rsc.org
Initially, the decomposition is governed by a phase boundary mechanism. This model suggests that the reaction starts at the surface of the crystals and progresses inward as an interface between the reactant (this compound) and the product (lithium carbonate) moves through the crystal. This mechanism is reported to be dominant for up to 95% of the reaction. rsc.org
In the final stages of the decomposition, above 95% reaction, the kinetics transition to a unimolecular decay law. rsc.org This suggests that the remaining, isolated reactant decomposes in a manner where the rate is proportional to the amount of reactant remaining, without being controlled by the progression of a phase boundary.
The primary decomposition reaction for this compound under inert conditions is the conversion to lithium carbonate with the release of carbon monoxide gas. wikipedia.orgrsc.org
The reaction is as follows: Li₂C₂O₄(s) → Li₂CO₃(s) + CO(g)
The identity of the gaseous products is highly dependent on the atmosphere in which the decomposition takes place. researchgate.net While carbon monoxide is the primary product in an inert atmosphere (like nitrogen), its formation in the presence of an oxidizing atmosphere (like air) can be followed by a secondary reaction. The carbon monoxide produced can immediately react with oxygen to form carbon dioxide (CO₂). researchgate.net
Influence of Experimental Parameters on Decomposition
The observed characteristics of thermal decomposition can be significantly influenced by the experimental conditions under which the analysis is performed.
The heating rate is a critical experimental parameter in thermal analysis. Studies on various materials have shown that increasing the heating rate typically shifts the decomposition events to higher temperatures. This phenomenon is characteristic of kinetically controlled processes, where the system has less time to reach thermal equilibrium at higher heating rates. For instance, TGA experiments on this compound have been conducted at specific heating rates, such as 10 °C min⁻¹, to ensure reproducible results. mdpi.com
Sample size can also affect the results of thermal analysis. Larger samples may experience temperature gradients, meaning the center of the sample is at a lower temperature than the surface. This can lead to broader decomposition peaks and a shift in the observed decomposition temperatures due to limitations in heat and mass transfer (i.e., the escape of gaseous products).
Impact of Catalytic Additives on Decomposition Kinetics
While extensive research has been conducted on the catalytic effects on the electrochemical decomposition of this compound for battery applications, literature focusing specifically on the catalytic thermal decomposition is less common. mdpi.com However, principles from studies on other metal oxalates can provide insights.
The thermal decomposition of metal oxalates can be influenced by the presence of transition metal oxides. ijsr.net For instance, in studies on lanthanum oxalate, transition metal oxides like CuO, Fe₂O₃, and TiO₂ have been shown to alter the decomposition rate. ijsr.net The catalytic activity in such cases is often related to the electronic properties of the metal oxide additives. ijsr.net It is theorized that a positive hole in the catalyst's oxide structure can accept an electron from the oxalate ion, facilitating the decomposition process. ijsr.net This electron transfer mechanism is dependent on the electronic configuration of the metal cations within the catalyst. ijsr.net
For this compound, the uncatalyzed decomposition to lithium carbonate has an Arrhenius activation energy of 223 ± 13 kJ mol⁻¹. rsc.org The introduction of a suitable catalyst would be expected to lower this activation energy, thereby increasing the rate of decomposition at a given temperature. While specific catalysts for the thermal decomposition of this compound are not extensively detailed in readily available literature, transition metal oxides, known for their catalytic activity in other oxalate systems, would be primary candidates for investigation. ijsr.net
Role of Electronic Conductivity in Decomposition Processes
The role of electronic properties is crucial in understanding the thermal decomposition of ionic salts like this compound. Theoretical analyses of alkali metal oxalates show that the bonding between the alkali metal cations (Li⁺) and the oxalate group (C₂O₄²⁻) is almost purely ionic. researchgate.net The decomposition process is initiated by the breaking of the C–C bond within the oxalate anion, which is considered the weakest bond in the structure. researchgate.net
Formation of Stable Thermal Decomposition Products (e.g., Lithium Carbonate, Lithium Oxide)
The thermal decomposition of this compound occurs in a well-defined, two-stage process, leading to the formation of two stable inorganic lithium salts: lithium carbonate (Li₂CO₃) and, at higher temperatures, lithium oxide (Li₂O). researchgate.netresearchgate.net
Stage 1: Decomposition to Lithium Carbonate
The primary decomposition reaction for this compound occurs at temperatures between approximately 410°C and 550°C. researchgate.net In this step, solid this compound decomposes to form solid lithium carbonate and carbon monoxide gas. researchgate.net
The balanced chemical equation for this reaction is: Li₂C₂O₄(s) → Li₂CO₃(s) + CO(g) researchgate.net
Kinetic studies have shown that this decomposition follows a phase boundary mechanism for up to 95% of the reaction, with an Arrhenius activation energy of 223 ± 13 kJ mol⁻¹. rsc.org This indicates that the reaction proceeds at the interface between the solid reactant (this compound) and the solid product (lithium carbonate).
Stage 2: Decomposition to Lithium Oxide
Lithium carbonate is itself thermally stable but will decompose at higher temperatures to form lithium oxide and carbon dioxide. quora.comresearchgate.net This secondary decomposition generally begins around the melting point of lithium carbonate (723°C) and proceeds more rapidly at higher temperatures, often requiring temperatures above 900°C for completion. researchgate.net The small size and high charge density of the lithium ion polarize the large carbonate anion, weakening the C-O bonds and facilitating the formation of the more stable lithium oxide. quora.com
The balanced chemical equation for this reaction is: Li₂CO₃(s) → Li₂O(s) + CO₂(g) quora.com
Decomposition Products of this compound
| Temperature Range | Initial Reactant | Stable Product | Gaseous Byproduct(s) |
|---|---|---|---|
| ~410°C - 550°C | This compound | Lithium Carbonate | Carbon Monoxide |
| >723°C | Lithium Carbonate | Lithium Oxide | Carbon Dioxide |
Electrochemical Behavior and Applications in Advanced Materials Research Non Clinical
Lithium Oxalate (B1200264) as an Additive in Lithium-Ion Batteries
The presence of lithium oxalate can significantly influence the formation and characteristics of the SEI layer on the anode surface mdpi.comresearchgate.netresearchgate.netsemanticscholar.orguri.edudiva-portal.orgnih.govacs.org. This compound can be a component of the SEI layer, potentially decomposing into lithium carbonate (Li₂CO₃) nih.gov. Studies indicate that this compound can facilitate the formation of a superior SEI, which is crucial for enhanced cycling stability mdpi.comnih.govresearchgate.net. Furthermore, the decomposition of this compound can generate carbon dioxide (CO₂), which has been identified as an effective SEI-forming additive, particularly for silicon-graphite anodes, often showing synergistic effects when combined with other additives like fluoroethylene carbonate (FEC) semanticscholar.org. A Li₂CO₃-rich SEI, formed in the presence of this compound, can improve lithium deposition and stripping efficiency researchgate.net. Moreover, a Li₂C₂O₄-enriched SEI layer has been shown to effectively inhibit lithium dendrite formation and promote uniform lithium deposition acs.org.
The prelithiation capability and beneficial influence on SEI formation directly translate to improved battery performance. The use of this compound as an additive has been demonstrated to enhance both cycling stability and Coulombic efficiency (CE) mdpi.comnih.govresearchgate.netsemanticscholar.org. For instance, in LiFePO₄‖graphite (B72142) full cells, the addition of this compound has led to an increase in Coulombic efficiency from 88.1% to 96.3% mdpi.comnih.govresearchgate.net. It also contributes to a reduction in capacity fade over extended cycling periods semanticscholar.org. In anode-free lithium metal batteries (AFLMBs), this compound has shown the ability to extend lifespan, achieving over 80% capacity retention after 50 cycles and 40% after 100 cycles, significantly outperforming cells without the additive, which typically last fewer than 20 cycles researchgate.net. Furthermore, in silicon-graphite (SiG) full cells, this compound has improved capacity retention, from 20% to 45% after 250 cycles, and a higher CE throughout cycling semanticscholar.org.
Table 1: Performance Enhancement of Li-ion Batteries with this compound Additive
| Cell Configuration | This compound Content | Initial Discharge Capacity (mAh/g) | First Cycle Coulombic Efficiency (%) | Capacity Retention (%) | Reference |
| LiFePO₄‖Graphite | 4.2% | 151.9 (vs. 139.1 without) | 96.3 (vs. 88.1 without) | Enhanced | mdpi.comnih.govresearchgate.net |
| LNMO/Graphite | 2.5 wt% | ~11% higher | N/A | 12% (vs. 19% fade) | semanticscholar.org |
| LNMO/Graphite | 5 wt% | ~11% higher | N/A | 8% (vs. 19% fade) | semanticscholar.org |
| LNMO/SiG | With Li₂C₂O₄ | N/A | Higher | 45% (vs. 20% after 250 cycles) | semanticscholar.org |
| AFLMB (LiFePO₄‖Graphite) | 20% | N/A | Improved | >80% (50 cycles), >40% (100 cycles) | researchgate.net |
Metal Oxalates as Anode Materials for Lithium-Ion Batteries
Beyond their role as additives, various metal oxalates are being explored as direct anode materials for LIBs, offering high theoretical capacities and unique charge storage mechanisms magtech.com.cnscispace.com. These materials are often considered as promising alternatives to graphite due to their potential for higher energy densities magtech.com.cnscispace.comntu.edu.sg.
Metal oxalates typically function as conversion-type anode materials magtech.com.cnntu.edu.sg. During lithium storage, they undergo multi-phase interconversions, involving the deintercalation of lithium ions, reduction of metal ions to their metallic state, and the formation of this compound magtech.com.cn. The theoretical specific capacity for anhydrous transition metal oxalates can range from 350 to 375 mAh/g magtech.com.cn. However, the electrochemical reactions can be complex, potentially involving capacitive lithium storage and reversible decomposition of organic layers formed from electrolyte decomposition magtech.com.cn. For example, iron oxalate (FeC₂O₄), a well-studied metal oxalate anode, exhibits electrochemical reactivity through conversion reactions, double-layer charge storage, and reversible reactions with the electrolyte ntu.edu.sgsci-hub.se. Despite their potential, challenges such as poor inherent conductivity and significant initial irreversible capacity can limit their practical application sci-hub.senih.gov. Some metal oxalates, like nickel oxalate, have demonstrated exceptionally high initial discharge capacities, reaching up to 1321 mAh/g researchgate.net.
The electrochemical performance of metal oxalate anode materials is highly sensitive to their morphology and microstructure magtech.com.cnntu.edu.sgnih.govresearchgate.netresearchgate.netmdpi.comdoi.org. Controlling crystal structure, morphology, and porosity can provide varied active site densities, enhance ion migration channels, and reduce conversion reaction barriers, thereby improving lithium ion storage magtech.com.cn. For instance, mesoporous iron oxalate synthesized with different morphologies, such as cocoons and rods, has shown distinct electrochemical properties researchgate.net. Anhydrous FeC₂O₄ cocoons have demonstrated stable cycling performance even at high C-rates ntu.edu.sgresearchgate.net. Similarly, rod-like iron oxalate nanoparticles have delivered high capacities over numerous cycles researchgate.net. Compositing iron oxalate with conductive materials, such as nano Ge metal, can further enhance electronic conductivity and lithium-ion diffusion, leading to improved lithium storage capability and cycling stability nih.gov. The synthesis method also plays a crucial role, with chemical precipitation often yielding better electrochemical performance compared to solvothermal routes for metal oxalates ntu.edu.sg.
Table 2: Electrochemical Performance of Metal Oxalate Anode Materials
| Metal Oxalate Material | Morphology/Structure | Initial Discharge Capacity (mAh/g) | Specific Capacity after N cycles (mAh/g) | Cycling Stability (% retention after N cycles) | Rate Capability | Reference |
| FeC₂O₄ | Cocoon | 1288 (at 1C) | 438 (at 11C) | Stable at 11C | 11C | ntu.edu.sgresearchgate.net |
| FeC₂O₄ | Rod-like | 1326 (at 1C) | 746 (after 200 cycles) | N/A | 5 A/g | researchgate.net |
| FeC₂O₄@Ge | Composite | N/A | 1090 (after 200 cycles) | N/A | 1 A/g | nih.gov |
| NiC₂O₄ | N/A | 1321 | 786 (after first charge) | Good retention | 100 mA/g | researchgate.net |
| CoC₂O₄ | Nanoribbons | N/A | ~800 (after 100 cycles) | Stable | 1C | scispace.com |
| MnC₂O₄ | Microtubes | N/A | N/A | N/A | 5 A/g | scispace.com |
Compound Name List
this compound (Li₂C₂O₄)
Iron oxalate (FeC₂O₄)
Nickel oxalate (NiC₂O₄)
Cobalt oxalate (CoC₂O₄)
Manganese oxalate (MnC₂O₄)
Lithium carbonate (Li₂CO₃)
Lithium bis(oxalato)borate (LiBOB)
Lithium squarate (Li₂C₄O₄)
Lithium ketomalonate (Li₂C₃O₅)
Lithium sulfide (B99878) (Li₂S)
Lithium nitride (Li₃N)
Lithium azide (B81097) (LiN₃)
Lithium oxide (Li₂O)
Lithium peroxide (Li₂O₂)
Lithium fluoride (B91410) (LiF)
Lithium iron oxide (Li₅FeO₄)
Lithium nickel oxide (Li₂NiO₂)
Lithium cobalt oxide (Li₆CoO₄)
Lithium molybdate (B1676688) (Li₂MoO₃)
Lithium nickel manganese oxide (LiNi₀.₅Mn₁.₅O₄, LNMO)
Lithium nickel manganese cobalt oxide (NMC)
Lithium iron phosphate (B84403) (LiFePO₄)
Silicon (Si)
Graphite
Silicon-Graphite (SiG)
Ketjen Black (KB)
Carbon nanotubes (CNTs)
Super P
Computational and Theoretical Studies of Lithium Oxalate
Computational and theoretical investigations are instrumental in understanding the intrinsic properties of lithium oxalate (B1200264). These studies employ sophisticated methods to probe its electronic configuration, bonding characteristics, and charge distribution, providing insights crucial for its material science applications.
Ab initio and Density Functional Theory (DFT) Studies on Electronic Structure
Research utilizing ab initio methods, specifically Density Functional Theory (DFT) within the Full Potential Linearized Augmented Plane Wave (FP-LAPW) formalism, has been conducted to explore the electronic structure of anhydrous lithium oxalate researchgate.netresearchgate.net. These calculations reveal a distinct bonding pattern: the oxalate anion (C₂O₄²⁻) exhibits predominantly covalent bonding, with the carbon-carbon bond being strongly covalent and the carbon-oxygen bonds showing a degree of ionic character. Conversely, the interactions between the oxalate anion and the lithium cations (Li⁺) are characterized as strongly ionic researchgate.netresearchgate.net. The electronic structure is described as being close to the Fermi energy, a characteristic typically observed in ionic compounds researchgate.netresearchgate.net. These ab initio DFT calculations provide a foundational understanding of the electronic configuration and the nature of chemical bonds within the this compound crystal lattice.
Analysis of Band Structure and Density of States
The analysis of band structure and density of states (DOS) is critical for understanding a material's electronic conductivity and energy level distribution. Computational studies on anhydrous this compound have involved the calculation of its band structure and DOS using ab initio DFT methods researchgate.netresearchgate.net. The results indicate an electronic structure consistent with ionic compounds, featuring electronic states concentrated near the Fermi energy researchgate.netresearchgate.net. While specific quantitative data on band gaps or detailed band dispersions for this compound were not elaborated upon in the provided search snippets, these computational approaches are fundamental for classifying materials and predicting their electronic behavior.
Investigation of Electronic Properties and Charge Distribution
Investigating electronic properties and charge distribution is key to understanding chemical reactivity and material stability. Theoretical analyses of anhydrous this compound have incorporated topological methods, such as Bader's Quantum Theory of Atoms in Molecules (QTAIM) and Cioslowski and Mixon's topological bond orders, to examine the electron density distribution and the nature of chemical bonds researchgate.netresearchgate.net. These analyses offer insights into how charge is distributed throughout the crystal structure.
Table 1: Atomic Residual Strain Factors and Global Instability Index for Anhydrous this compound
| Parameter | Value (valence units, v.u.) | Atom/Structure | Reference |
| Atomic Residual Strain Factor (d_i) | ~0.14 | Carbon | researchgate.netresearchgate.net |
| Atomic Residual Strain Factor (d_i) | ~0.14 | Oxygen (O1) | researchgate.netresearchgate.net |
| Atomic Residual Strain Factor (d_i) | ~0.07 | Lithium | researchgate.netresearchgate.net |
| Atomic Residual Strain Factor (d_i) | <0.03 | Oxygen (O2) | researchgate.netresearchgate.net |
| Global Instability Index (D) | 0.11 | Structure | researchgate.netresearchgate.net |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, such as Molecular Electrostatic Potential (MEP) mapping and HOMO-LUMO energy analysis, are powerful computational tools used to understand molecular properties, reactivity, and intermolecular interactions. However, specific detailed studies focusing on this compound using these precise techniques were not found within the provided search results and their associated citations. Therefore, detailed findings or data tables for these subsections concerning this compound cannot be presented based on the available information.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the distribution of electrostatic potential on the surface of a molecule. This technique helps in identifying regions of high electron density (negative potential, often associated with nucleophilic attack) and regions of low electron density (positive potential, associated with electrophilic attack) researchgate.net. MEP maps are valuable for predicting molecular reactivity and understanding non-covalent interactions. While MEP analysis is a standard approach for characterizing charge distribution and predicting chemical behavior, specific MEP mapping studies for this compound were not detailed in the provided literature uit.no.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their difference, the HOMO-LUMO gap, are fundamental parameters in molecular orbital theory. The HOMO represents the highest energy level occupied by electrons, while the LUMO represents the lowest energy level that can accept electrons researchgate.net. The HOMO-LUMO gap is indicative of a molecule's chemical reactivity, electronic stability, and its potential for optical absorption or emission researchgate.net. A smaller gap generally suggests higher reactivity and conductivity researchgate.net. While computational studies often employ HOMO-LUMO analysis to understand the electronic properties of various compounds, specific HOMO-LUMO energy analyses for this compound were not found in the provided search results rsc.org.
Compound Names Mentioned:
this compound
Computational Insights into Reaction Mechanisms and Pathways (e.g., Decomposition)
Computational studies have illuminated the decomposition mechanisms and kinetics of this compound, often in the context of its use or formation within battery systems. Density Functional Theory (DFT) calculations have been instrumental in elucidating reaction pathways and predicting the energetic feasibility of various transformations.
DFT calculations have demonstrated that this compound can form as a product during the decomposition of other lithium-containing compounds, such as lithium bis(oxalate)borate (LiBOB), in lithium-oxygen (Li-O₂) batteries. These theoretical investigations indicate that the formation of this compound from LiBOB is an exothermic process, rendering it thermodynamically favorable. Furthermore, this decomposition pathway appears to be independent of the specific solvents used in the Li-O₂ cell, suggesting that LiBOB may not be an ideal salt for such applications due to this inherent decomposition route osti.govpnnl.govresearchgate.net.
More directly related to this compound's own decomposition, studies have explored its catalytic decomposition. For instance, DFT calculations have been employed to reveal adsorption models and the underlying decomposition mechanisms of Li₂C₂O₄ when catalyzed by single-atom nickel sites supported on nitrogen-doped reduced graphene oxide (Ni/N-rGO). These computational analyses have shown that such catalytic strategies can significantly enhance the decomposition kinetics of this compound. Specifically, the decomposition potential of Li₂C₂O₄ can be modulated from 4.90 V to 4.30 V, and its decomposition efficiency can be dramatically increased from 14.6% to 100% through such catalytic interventions keaipublishing.com. These findings highlight the utility of DFT in understanding how catalysts can influence the reaction pathways and improve the efficiency of this compound decomposition.
The general application of DFT in battery materials research also provides a framework for understanding such mechanisms, as these calculations are used to predict redox potentials, analyze reaction energies, and investigate the stability of various battery components and their decomposition products rsc.orguri.edumdpi.com.
This compound Decomposition Data
| Parameter | Value (Uncatalyzed) | Value (Ni/N-rGO Catalyzed) | Source |
| Decomposition Potential (V) | 4.90 | 4.30 | keaipublishing.com |
| Decomposition Efficiency (%) | 14.6 | 100 | keaipublishing.com |
Theoretical Prediction of Intermolecular Interactions
The theoretical prediction and analysis of intermolecular interactions in this compound are crucial for understanding its solid-state structure, stability, and behavior in electrochemical environments. While direct studies focusing solely on the intermolecular interactions between this compound molecules are not extensively detailed in the provided literature snippets, related computational approaches offer insight into how such interactions are investigated.
Advanced computational methods, including DFT and Bond Valence Model (BVM) analysis, have been applied to study the electronic structure and structural properties of anhydrous alkali metal oxalates, including this compound researchgate.net. These studies analyze parameters such as bond and atomic valences, residual strain factors, and global structure instability indices. The findings suggest that the crystal structure of anhydrous this compound exhibits a small degree of deviation from an ideal structure. This is attributed to a compromise between the constraints imposed by the internal geometry of the oxalate anion and the minimization of electrostatic interactions between lithium cations and these anions. Such analyses inherently probe the nature and strength of the interactions that govern the packing and stability of the crystal lattice, which are manifestations of intermolecular forces researchgate.net.
Furthermore, the broader field of computational chemistry in battery materials frequently employs techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize various types of interactions, including hydrogen bonding and ionic bonding rsc.orgfrontiersin.org. While these specific methods may not have been explicitly detailed for this compound's intermolecular interactions in the provided search results, their application to similar inorganic and organic-inorganic hybrid compounds demonstrates the computational toolkit available for such investigations. These methods can precisely map electron density distribution and identify charge transfer, providing a detailed understanding of the forces that hold molecules or ions together in condensed phases frontiersin.org. Molecular dynamics (MD) simulations, often parameterized using quantum mechanical calculations, are also used to study solvation structures and ion pairing in electrolyte solutions, offering insights into interactions in different phases mdpi.com.
Coordination Chemistry and Solution Behavior of Lithium Oxalate
Formation of Ion Pairs and Complexes in Solution
In aqueous and non-aqueous solutions, lithium ions and oxalate (B1200264) anions can interact to form ion pairs and more complex species. Spectroscopic studies, such as Laser Raman spectroscopy of aqueous solutions, have indicated that the intensities of certain bands are dependent on both the concentration of the salt and the nature of the cation oup.com. This behavior is attributed to the formation of ion pairs between oxalate anions and alkali metal cations. The smaller ionic radius of lithium (Li⁺) is expected to lead to stronger association constants compared to larger alkali metal cations, suggesting a propensity for lithium oxalate to form stable ion pairs in solution oup.com. While direct studies on this compound ion pairing are less abundant, research on similar lithium salts in organic carbonate solvents demonstrates that lithium cations readily form contact ion pairs (CIP) with anions, particularly in less polar or linear carbonate solvents nsf.gov.
Chelation Properties of Oxalate Ligands with Lithium
The oxalate anion (C₂O₄²⁻) is a well-established bidentate ligand, meaning it can bind to a metal center through two donor atoms, typically the oxygen atoms of its carboxylate groups mdpi.comwikipedia.org. This bidentate coordination mode allows oxalate to form a stable five-membered chelate ring with a metal ion, such as Li⁺ wikipedia.org. The oxalate ligand's chelating ability is crucial in forming coordination complexes and influencing the structural arrangements in both solid-state compounds and potentially in solution mdpi.comku.edu. In crystalline structures, oxalate can act as a chelating agent to a single metal ion or bridge between multiple metal centers, contributing to diverse coordination geometries around the metal ions, including lithium diva-portal.orgiucr.orgacs.org.
Solubility Studies in Different Solvents and Electrolyte Systems
The solubility of this compound varies significantly depending on the solvent. In aqueous solutions, this compound is reported to be soluble, with quantitative values indicating approximately 6.6 g per 100 g of water at 25 °C wikipedia.orgsigmaaldrich.com. Other sources provide solubility figures such as 8 g per 100 g of water at 10 °C funcmater.com or describe it as slightly soluble in water ganfenglithium.com.
In contrast, this compound exhibits very low solubility in many common organic solvents. It is generally insoluble in ethanol (B145695) and ethyl ether funcmater.comganfenglithium.comchemicalbook.com. Studies investigating its behavior in organic solvents relevant to lithium-ion battery electrolytes, such as dimethyl carbonate (DMC) and ethylene (B1197577) carbonate (EC), classify it as having low solubility researchgate.netacs.orgacs.orgresearchgate.net. For instance, its molarity in DMC has been measured to be around 9 x 10⁻⁵ mol L⁻¹, placing it among the less soluble lithium salts in this medium compared to organic lithium salts researchgate.net. Computational studies suggest that inorganic salts like this compound tend to have endothermic heats of dissolution in these organic solvents, indicating a lower thermodynamic favorability for dissolution compared to organic lithium salts, which exhibit exothermic heats of dissolution acs.orgacs.orgresearchgate.net.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes/Conditions |
| Water | 6.6 g/100 g H₂O | at 25 °C wikipedia.org |
| Water | 66 g/L | sigmaaldrich.com |
| Water | 8 g/100 g H₂O | at 10 °C funcmater.com |
| Dimethyl Carbonate (DMC) | ~9 x 10⁻⁵ mol L⁻¹ | Low solubility compared to organic lithium salts researchgate.net |
| Ethanol | Insoluble | funcmater.comganfenglithium.comchemicalbook.com |
| Ethyl Ether | Insoluble | funcmater.comganfenglithium.comchemicalbook.com |
Compound List
this compound (Li₂C₂O₄)
Lithium ion (Li⁺)
Oxalate anion (C₂O₄²⁻)
Potassium ion (K⁺)
Copper ion (Cu²⁺)
Iron ion (Fe²⁺)
Dimethyl Carbonate (DMC)
Ethylene Carbonate (EC)
Ethanol
Ethyl Ether
Recovery and Separation Processes Via Oxalate Chemistry
Selective Recovery of Lithium from Spent Battery Materials
The recovery of lithium from spent LIBs often involves hydrometallurgical techniques that utilize organic acids like oxalic acid. These methods aim to selectively dissolve lithium while facilitating the precipitation or separation of other metals present in the cathode materials.
Hydrometallurgical Approaches Using Oxalic Acid as a Leaching Agent
Oxalic acid serves as an effective leaching agent for extracting metals from spent LIB cathode materials, such as Nickel-Manganese-Cobalt (NMC) and Lithium Cobalt Oxide (LCO) saimm.co.zachalmers.sechalmers.se. It can be used alone or in combination with other acids like sulfuric acid to enhance leaching efficiency mdpi.com. The process typically involves dissolving the "black mass" (pre-treated cathode material) in an oxalic acid solution under controlled conditions. Optimal leaching parameters identified in various studies include oxalic acid concentrations ranging from 0.3 M to 1 M, temperatures between 60°C and 95°C, leaching times from 30 to 100 minutes, and solid-to-liquid (S/L) ratios from 15 g/L to 100 g/L saimm.co.zanih.govchalmers.sechalmers.semdpi.comosti.govgoogle.comdiva-portal.org. For instance, a study on NMC cathode material found that using 0.6 M oxalic acid at 60°C for 60 minutes achieved a lithium leaching yield of 98.8%, while concurrently leaching less than 0.5% of cobalt and nickel, and 1.5% of manganese chalmers.sechalmers.se. In another study involving LiCoO₂ materials, optimal conditions of 0.5-1 mol/L oxalic acid at 75-95°C for 40-90 minutes with an S/L ratio of 15-25 g/L resulted in lithium and cobalt recovery rates exceeding 99% nih.govgoogle.com.
Mechanisms of Selective Lithium Dissolution vs. Transition Metal Precipitation
The selectivity of oxalic acid in LIB recycling hinges on the differential solubility of metal oxalates in aqueous solutions. Transition metals commonly found in LIB cathodes, such as cobalt (Co), nickel (Ni), and manganese (Mn), tend to form sparingly soluble oxalate (B1200264) compounds saimm.co.zaresearchgate.netchalmers.sechalmers.se. Specifically, cobalt oxalate (CoC₂O₄·2H₂O), nickel oxalate (NiC₂O₄·2H₂O), and manganese oxalate (MnC₂O₄·2H₂O) exhibit low solubility, allowing them to precipitate out of the solution during the leaching process researchgate.netacs.org.
In contrast, lithium oxalate (Li₂C₂O₄) demonstrates significantly higher solubility in water, reported to be around 66 g/L saimm.co.za. This difference in solubility is the primary mechanism that enables the selective separation of lithium. As oxalic acid reacts with the metal oxides, lithium ions remain dissolved in the leachate as soluble this compound, while the transition metal ions precipitate as insoluble oxalates. Aluminum (Al), another common impurity, can also form soluble complex oxalates, facilitating its dissolution alongside lithium ceramics.orgchalmers.sechalmers.se. Oxalic acid's chelating properties further aid in the dissolution and separation of these metals acs.orgresearchgate.netku.educhalmers.se. Furthermore, oxalic acid can act as a reducing agent, converting higher oxidation states of metals (e.g., Co³⁺ to Co²⁺) into forms that are more amenable to precipitation or dissolution, depending on the specific process design researchgate.netresearchgate.netku.edunih.govchalmers.se.
Process Optimization for High-Purity this compound Recovery
Optimizing the recovery of high-purity this compound involves careful control of several process parameters. The concentration of oxalic acid is critical; while higher concentrations can increase metal dissolution, they may also lead to the co-precipitation of impurities mdpi.com. Studies have explored various molar ratios of metal ions to oxalic acid to achieve the best balance between recovery and purity. For instance, in a study recovering cobalt, nickel, and manganese, increasing the molar ratio of M²⁺ to oxalic acid from 1:3 to 1:7.5 generally enhanced metal recoveries mdpi.com. However, at higher ratios (e.g., 1:7.5), the co-extraction of lithium and aluminum was observed, reducing selectivity and precipitate purity mdpi.com.
Table 1: Metal Oxalate Solubility in Aqueous Solutions
| Metal Oxalate | Solubility (Qualitative) | Reference(s) |
| This compound | Soluble | saimm.co.za |
| Cobalt Oxalate | Insoluble | saimm.co.zaresearchgate.netchalmers.sechalmers.se |
| Nickel Oxalate | Insoluble | saimm.co.zaresearchgate.netchalmers.sechalmers.se |
| Manganese Oxalate | Insoluble | saimm.co.zaresearchgate.netchalmers.sechalmers.se |
| Aluminum Oxalate | Soluble (complex forms) | ceramics.orgchalmers.sechalmers.se |
Optimizing the molar ratio is crucial for cost-effectiveness. For example, a 1:4.5 ratio (M²⁺ to oxalic acid) was found to yield comparable cobalt and nickel recovery to higher ratios (1:6 and 1:7.5) but required less oxalic acid, making it more economical mdpi.com.
Table 2: Optimized Leaching Conditions and Lithium Recovery Rates
| Battery Type | Leaching Agent | Conditions (Temp, Time, S/L Ratio) | Li Recovery (%) | Other Metal Leaching (%) | References |
| NMC 622 | 0.6 M Oxalic Acid | 20°C, 0 min, 100 g/L | 81.08 | Co: 1.63, Mn: 1.69, Ni: 5.98 | saimm.co.za |
| NMC | 0.6 M Oxalic Acid | 60°C, 1 h | 98.8 | Co/Ni: <0.5, Mn: 1.5 | chalmers.sechalmers.se |
| LiCoO₂ | 0.5-1 M Oxalic Acid | 75-95°C, 40-90 min, 15-25 g/L | >99 | Co: ~97% (precipitated) | nih.govgoogle.com |
| LiFePO₄ | 0.3 M Oxalic Acid | 80°C, 60 min, 60 g/L | 98 | Fe: 8 (precipitated) | osti.gov |
Understanding the Chemistry of Metal Oxalates in Recycling Processes
The chemistry of metal oxalates is central to the selective separation of metals during LIB recycling. As discussed, the key principle is the differential solubility of these compounds. Transition metal oxalates, such as those of cobalt, nickel, and manganese, are generally insoluble in water, forming precipitates researchgate.netchalmers.sechalmers.se. This characteristic allows them to be easily separated from the solution, often by filtration or centrifugation. This compound, however, remains dissolved in the aqueous phase due to its higher solubility saimm.co.za. This difference enables the isolation of lithium from the leachate.
The formation of specific hydrated oxalates, like MnC₂O₄·2H₂O, NiC₂O₄·2H₂O, and CoC₂O₄·2H₂O, is a common outcome when these metals are precipitated using oxalic acid researchgate.netacs.org. Aluminum can also be recovered, often as soluble complex oxalates, which can be an advantage for its removal from the primary metal streams ceramics.orgchalmers.sechalmers.se. The ability of oxalic acid to act as a reducing agent is also significant, particularly for metals like cobalt, which can exist in multiple oxidation states (e.g., Co³⁺), facilitating their conversion to a more manageable form for precipitation or subsequent recovery researchgate.netresearchgate.netku.edunih.govchalmers.se.
Table 3: Impact of Molar Ratio (M²⁺:Oxalic Acid) on Metal Recovery
| Molar Ratio (M²⁺:OA) | Co Recovery (%) | Ni Recovery (%) | Mn Recovery (%) | Notes on Li/Al Co-extraction | Reference |
| 1:3 | 97.69 | 91.56 | Lower | Not specified | mdpi.com |
| 1:4.5 | 99.22 | 98.55 | Similar to Co/Ni | Not specified | mdpi.com |
| 1:6 | 99.27 | ~98.55 | ~94.01 | Increased | mdpi.com |
| 1:7.5 | 99.26 | ~98.55 | ~94.01 | Observed | mdpi.com |
Note: Mn recovery is generally lower than Co and Ni due to higher solubility of manganese oxalate mdpi.com.
Environmental and Sustainable Aspects of Oxalate-Based Recycling
The use of oxalic acid in LIB recycling offers significant environmental and sustainability advantages. As an organic acid, it is biodegradable and less toxic than traditional inorganic acids like sulfuric or hydrochloric acid, contributing to a greener chemical process saimm.co.zaacs.orgresearchgate.netceramics.orgresearchgate.net. This reduces the environmental burden associated with chemical waste disposal and potential water contamination.
Furthermore, oxalate-based processes can be optimized to operate at milder temperatures, potentially leading to reduced energy consumption compared to high-temperature pyrometallurgical methods or some high-temperature hydrometallurgical processes diva-portal.orgresearchgate.net. The selectivity offered by oxalate chemistry can also lead to a more efficient recovery of valuable metals, thereby reducing the generation of waste streams ku.edu. By enabling the recovery of critical metals like lithium, cobalt, and nickel, oxalate-based recycling supports the principles of a circular economy, conserves natural resources, and lessens the environmental impact of primary mining operations saimm.co.zantnu.noacs.orgjeeng.netmdpi.com. Achieving high recovery rates for these metals is a key objective for sustainable battery supply chains and aligns with increasing regulatory targets for battery recycling efficiency ntnu.nomdpi.com.
Compound List:
this compound
Cobalt oxalate
Nickel oxalate
Manganese oxalate
Aluminum oxalate
Iron oxalate (FeC₂O₄·2H₂O)
Lithium carbonate
Lithium hexafluorophosphate (B91526)
Sulfuric acid
Oxalic acid
Citric acid
DL-malic acid
Succinic acid
Hydrogen peroxide
Nickel-manganese-cobalt oxide (NMC)
Lithium cobalt oxide (LCO)
Lithium iron phosphate (B84403) (LFP)
Optical and Nonlinear Optical Nlo Properties Research
Investigation of Lithium Oxalate (B1200264) Crystals for NLO Applications
Lithium oxalate, particularly in its hydrated and protonated forms such as lithium hydrogen oxalate monohydrate (LHO), has emerged as a notable semi-organic material for nonlinear optical applications researchgate.netaip.orgresearchgate.netresearchgate.net. These crystals are typically grown using the slow evaporation solution growth technique, a method that allows for the formation of high-quality single crystals researchgate.netaip.orgresearchgate.netresearchgate.net. Studies have revealed that LHO crystallizes in the triclinic system with the space group P1, a characteristic that is often favorable for NLO activity aip.orgresearchgate.netresearchgate.net. Furthermore, research into related systems, such as L-citrulline oxalate, has demonstrated that doping with lithium ions can significantly enhance their nonlinear optical properties scirp.orgresearchgate.netscirp.org.
Second Harmonic Generation (SHG) Efficiency Studies
Second Harmonic Generation (SHG) is a crucial NLO phenomenon where incident photons of frequency ω are converted into photons of frequency 2ω. This compound-based materials have shown competitive SHG efficiencies. Lithium hydrogen oxalate monohydrate (LHO) exhibits an SHG efficiency that is reported to be almost equal to that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material aip.orgresearchgate.net, with specific studies indicating it is approximately 91% of KDP's efficiency researchgate.net. Other related compounds, such as bisthiourea this compound (BTLO), also demonstrate significant SHG capabilities, with an efficiency reported as 0.96 times that of KDP sphinxsai.com. Similarly, lithium sulfate (B86663) monohydrate oxalate (LSO) has shown SHG efficiency comparable to KDP infona.pl. The enhancement of SHG efficiency through lithium doping has also been observed in systems like L-citrulline oxalate scirp.orgresearchgate.netscirp.org.
Transparency in UV-Vis-NIR Regions
A wide transparency window across the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions is essential for materials used in optical devices. Lithium hydrogen oxalate monohydrate (LHO) exhibits low absorbance in the UV-Vis-NIR spectrum researchgate.net. It is also noted to be transparent for the fundamental (1064 nm) and second harmonic (532 nm) wavelengths of a Nd:YAG laser researchgate.net. The material shows a lower cut-off wavelength at approximately 280 nm researchgate.net. Related compounds, such as L-citrulline oxalate, also display enhanced optical transparency regions, particularly when doped with lithium scirp.orgresearchgate.netscirp.org. Bisthiourea this compound (BTLO) has a reported lower cut-off wavelength of 295 nm sphinxsai.com, while lithium sulfate monohydrate oxalate (LSO) demonstrates high transparency, reaching up to 95% infona.pl.
Determination of Optical Band Gap
The optical band gap is a critical parameter that dictates a material's electronic and optical properties, influencing its transparency and potential for optoelectronic applications. For lithium hydrogen oxalate monohydrate (LHO), the optical band gap has been determined through various spectroscopic analyses. Reported values for the band gap include approximately 4.3 eV researchgate.net and 4.48 eV researchgate.net. These wide band gap values suggest low defect concentrations and suitability for optoelectronic devices. Lithium sulfate monohydrate oxalate (LSO) exhibits a band gap of 4.57 eV infona.pl, while bisthiourea this compound (BTLO) has a band gap of 3.217 eV sphinxsai.com.
Laser Damage Threshold Analysis
The laser damage threshold (LDT) is a measure of a material's resistance to damage when exposed to high-intensity laser radiation. For lithium hydrogen oxalate monohydrate (LHO), studies indicate that the crystal can withstand laser energy up to 30 mJ within a time frame of 7 seconds before surface damage, characterized by circular dots, begins to occur researchgate.net. The precise mechanisms and values of LDT are subjects of ongoing research for various this compound systems to assess their suitability for high-power laser applications researchgate.net.
Photoluminescence Spectroscopy of this compound Systems
Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it absorbs photons. While research has explored photoluminescence in various lithium-containing compounds and systems nih.goviaea.orgacs.orgrsc.org, specific studies detailing the photoluminescence spectroscopy of this compound (Li₂C₂O₄) or its commonly studied NLO-active derivatives like lithium hydrogen oxalate monohydrate are not prominently featured in the provided search results. Some related compounds, such as imidazolium (B1220033) hydrogen oxalate, have shown emission bands, with one study reporting a high violet emission band at 361 nm scirp.org. However, direct photoluminescence data for this compound systems in the context of their optical properties remains an area for further investigation.
Future Directions and Emerging Research Themes in Lithium Oxalate Chemistry
Development of Novel Lithium Oxalate (B1200264) Derivatives
The synthesis of new lithium oxalate-based compounds is a burgeoning area of research, aimed at creating materials with tailored properties for specific applications, particularly as electrolyte additives in lithium-ion batteries. These derivatives are designed to enhance battery performance, stability, and longevity.
One significant area of focus is the development of borate-based derivatives. Compounds such as lithium difluorooxalate borate (B1201080) (LiODFB) and lithium bis(oxalate) borate (LiBOB) are being investigated as additives that can form a more stable solid electrolyte interphase (SEI) on the surface of battery electrodes. guidechem.com A stable SEI is crucial for improving the cycle performance of the battery. guidechem.com Another innovative approach involves creating hybrid salts, such as the air- and water-stable this compound-phosphinate salt, which demonstrates the high thermal robustness necessary for battery electrolytes. nih.gov
Researchers are also using this compound as a precursor to create complex, multi-metal materials. For instance, precursor materials containing lithium, iron, and oxalate are being synthesized to act as templates for forming electrochemically active polymorphs of lithium iron oxide, a potential cathode material. iucr.org This method leverages the structure of the oxalate precursor to control the final structure of the cathode material, which is critical for achieving good electrochemical performance. iucr.org
| Derivative Name | Chemical Family | Potential Application | Key Research Finding |
|---|---|---|---|
| Lithium Difluorooxalate Borate (LiODFB) | Oxalate-Borate Salt | Electrolyte additive for Li-ion batteries | Forms a stable SEI film, improving battery cycle performance. guidechem.com |
| Lithium Bis(oxalate) Borate (LiBOB) | Oxalate-Borate Salt | Electrolyte additive for Li-ion batteries | Shares advantages with LiODFB in enhancing electrolyte stability. google.com |
| This compound-Phosphinate Hybrid Salt | Organophosphorus-Oxalate Salt | Electrolyte/additive for Li-ion batteries | Exhibits high air, water, and thermal stability. nih.gov |
| Lithium-Iron-Oxalate Precursors | Mixed-Metal Oxalate | Template for cathode synthesis (e.g., Lithium Iron Oxide) | Controls polymorph formation of the final active material. iucr.org |
Advanced Characterization Techniques for In Situ Studies
Understanding the dynamic processes that occur within a battery during operation is critical for improving its performance. Consequently, there is a growing emphasis on using advanced in situ and operando characterization techniques to study this compound and its interfaces in real-time. These methods allow researchers to observe the morphological, chemical, and structural changes as they happen, providing invaluable insights. rsc.orgrsc.org
A variety of techniques are being employed to probe the complex interfaces within batteries:
In situ X-Ray Diffraction (XRD): This technique is used to investigate changes in the bulk structure of electrode materials during charging and discharging cycles. researchgate.netiphy.ac.cn
In situ Spectroscopy: Techniques like Raman and infrared spectroscopy are well-suited for analyzing the structural properties of electrode materials and the decomposition of electrolytes under operating conditions. researchgate.net
In situ Microscopy: Transmission Electron Microscopy (TEM) provides high-resolution imaging of structural and morphological changes at the nanoscale, while Atomic Force Microscopy (AFM) can track the evolution of the electrode surface. researchgate.netnih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This highly sensitive surface technique is used for detailed chemical analysis and 3D profiling of the SEI layer, helping to understand its composition and formation. acs.orgresearchgate.net
In situ X-ray Photoelectron Spectroscopy (XPS): XPS is critical for analyzing the chemical states of elements within the SEI, revealing its composition and evolution during cycling. iphy.ac.cnnih.gov
These advanced methods are crucial for studying the formation of a this compound-rich SEI, which has been shown to suppress dendrite formation and enhance the stability of lithium metal anodes. acs.orgacs.org By directly observing these interfacial phenomena, researchers can better design strategies to improve battery safety and lifespan. rsc.orgnih.gov
| Technique | Information Obtained | Application in this compound Research |
|---|---|---|
| X-Ray Diffraction (XRD) | Bulk crystal structure changes | Monitoring phase transitions in oxalate-derived electrodes during cycling. researchgate.net |
| Raman/Infrared Spectroscopy | Molecular vibrations, chemical bonds | Analyzing electrolyte decomposition and structural changes in materials. researchgate.net |
| Transmission Electron Microscopy (TEM) | Nanoscale morphology and structure | Visualizing SEI formation and electrode degradation at high resolution. iphy.ac.cnresearchgate.net |
| Time-of-Flight SIMS (ToF-SIMS) | Elemental and molecular surface composition | Depth profiling and chemical mapping of oxalate-rich SEI layers. acs.orgresearchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Surface chemistry and elemental oxidation states | Determining the chemical composition of the SEI. iphy.ac.cnnih.gov |
Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental research is accelerating the discovery and optimization of this compound-based materials. This synergistic approach allows for the prediction of material properties and reaction mechanisms, guiding experimental efforts and reducing the time and cost associated with trial-and-error discovery.
Thermodynamic calculations, for example, are employed to study the effects of reaction conditions, such as pH and the type of precipitating agent, on the synthesis of oxalate precursors for cathodes. scispace.combinghamton.edu These models help in understanding the solubility differences between various metal oxalates, which is crucial for controlling the composition of the final material. scispace.com
At a more fundamental level, Density Functional Theory (DFT) calculations are used to investigate the electronic structure and interaction of lithium with various materials. nih.gov These theoretical studies can predict the stability of different this compound derivatives, analyze the electronic effects of ion adsorption, and provide insights into the formation of the SEI layer. nih.gov The findings from these computational studies can then guide the synthesis of new materials with enhanced properties, which are subsequently validated through advanced experimental characterization. This iterative loop of prediction, synthesis, and characterization is a powerful paradigm for materials design in energy storage.
Expanding Applications in Next-Generation Energy Technologies (Non-Clinical)
This compound is emerging as a versatile and critical component in a range of next-generation energy storage systems beyond conventional lithium-ion batteries. Its unique properties are being harnessed to address key challenges in high-energy-density battery chemistries.
Lifespan Extender for Anode-Free Lithium Metal Batteries (AFLMBs): AFLMBs offer very high energy density but suffer from poor cycle life due to the continuous consumption of active lithium. nih.govacs.org Introducing this compound into the cathode as an additive provides a built-in lithium reservoir, significantly extending the lifespan of these cells. nih.gov Furthermore, its decomposition product, carbon dioxide, is believed to contribute to the formation of a stable, lithium carbonate-rich SEI, which improves the efficiency of lithium plating and stripping. nih.govacs.org
Precursor for Advanced Cathode Materials: The oxalate co-precipitation method is a widely used technique for synthesizing precursors for advanced cathode materials, including nickel-rich NCM (LiNiₓCoᵧMnzO₂) compositions. researchgate.netnih.gov This method allows for excellent control over the particle size, morphology, and stoichiometry of the precursor, which directly impacts the performance of the final cathode material. binghamton.edunih.gov
Component in Solid-State Batteries (SSBs): The ability of this compound to form stable SEI layers is highly relevant to SSBs. Research into the in situ formation of a this compound-rich interphase on 3D hosts is a promising strategy to enable stable cycling of lithium metal anodes in solid-state configurations, which are often plagued by poor interfacial contact and dendrite growth. acs.orgacs.org
| Battery Technology | Role of this compound | Observed Benefit |
|---|---|---|
| Lithium-Ion Batteries (LIBs) | Cathode prelithiation additive | Compensates for initial Li loss, increases coulombic efficiency and cycling stability. mdpi.comsemanticscholar.org |
| Anode-Free Li-Metal Batteries (AFLMBs) | Cathode additive (Li reservoir) | Extends cycle life by replenishing consumed lithium. nih.govacs.org |
| Advanced Cathode Materials (e.g., NCM) | Co-precipitation precursor | Enables synthesis of high-performance cathodes with controlled morphology. researchgate.netnih.gov |
| Solid-State Batteries (SSBs) | SEI-forming agent | Promotes stable Li-metal anode cycling by forming a protective interphase. acs.orgacs.org |
Green Chemistry Aspects in this compound Synthesis and Utilization
A major thrust in current research is the development of sustainable and environmentally friendly processes for both the synthesis of this compound and its use in battery recycling. This aligns with the broader goals of creating a circular economy for battery materials.
The oxalate co-precipitation method is central to green recycling strategies for spent lithium-ion batteries. researchgate.net Oxalic acid is used as a leaching agent to selectively recover valuable metals. chalmers.se For example, in the recycling of cathodes, oxalic acid can dissolve lithium to form soluble this compound while precipitating transition metals like cobalt, nickel, and manganese as insoluble oxalate salts. chalmers.seacs.org This allows for an efficient and selective separation of components. chalmers.se
Key advantages of these green, oxalate-based processes include:
Use of Benign Reagents: Processes are being developed that use green solvents like citric acid and glucose in conjunction with oxalates, replacing harsh chemicals like sulfuric acid and hydrogen peroxide. researchgate.net Oxalic acid itself can be produced from the fermentation of biomass. mdpi.com
Energy Efficiency: Many oxalate-based recovery processes can be performed at lower temperatures compared to traditional pyrometallurgical recycling methods. acs.orgresearchgate.net
Process Simplicity: Oxalate co-precipitation can often operate at the acidic pH of the leaching solution, eliminating the need for pH adjustments, inert atmospheres, or complexing agents, and featuring shorter reaction times than conventional hydroxide (B78521) co-precipitation. researchgate.net
Furthermore, new synthesis routes for high-purity this compound are being designed with sustainability in mind. These methods focus on simple process flows, low energy consumption, and the recycling of mother liquors to improve the utilization of raw materials and reduce waste. google.comguidechem.com
| Parameter | Conventional Recycling (e.g., Hydroxide Co-Precipitation) | Green Oxalate-Based Recycling |
|---|---|---|
| Leaching Agents | Strong inorganic acids (e.g., H₂SO₄) | Organic acids (e.g., Oxalic acid, Citric acid). researchgate.netchalmers.se |
| Operating pH | Basic (pH 10-12), requires adjustment. researchgate.net | Acidic, often compatible with leaching step. researchgate.net |
| Atmosphere Control | Inert atmosphere often required to prevent oxidation. researchgate.net | Typically operates in air. researchgate.net |
| Reaction Time | Long (12-24 hours). researchgate.net | Short (e.g., 2 hours). researchgate.net |
| Sustainability | Higher energy consumption, use of harsh chemicals. | Lower temperature, use of greener reagents, potential for closed-loop processing. acs.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
